molecular formula C13H21N3O2 B2908422 Tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate CAS No. 2248362-98-1

Tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate

Cat. No.: B2908422
CAS No.: 2248362-98-1
M. Wt: 251.33
InChI Key: MIZUJFYNRCGCHZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate is a chemical compound that features a pyrimidine ring substituted with tert-butyl groups at positions 4 and 6, an amino group at position 4, and a carboxylate ester at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-keto esters and amidines.

    Introduction of Tert-butyl Groups: The tert-butyl groups can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

    Esterification: The carboxylate ester can be formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, amines, and other nucleophiles in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-6-tert-butylpyrimidine: Lacks the carboxylate ester group.

    Tert-butyl 4-amino-2-carboxylate pyrimidine: Lacks the tert-butyl group at position 6.

    4-amino-6-tert-butylpyrimidine-2-carboxylate: Lacks the tert-butyl group at position 4.

Uniqueness

Tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate is unique due to the presence of both tert-butyl groups and the carboxylate ester, which confer distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl 4-amino-6-tert-butylpyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-12(2,3)8-7-9(14)16-10(15-8)11(17)18-13(4,5)6/h7H,1-6H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZUJFYNRCGCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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